Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene

Overview

Description

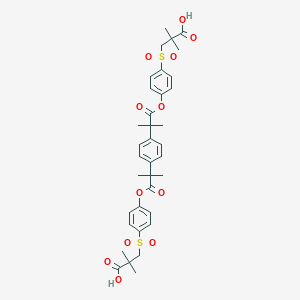

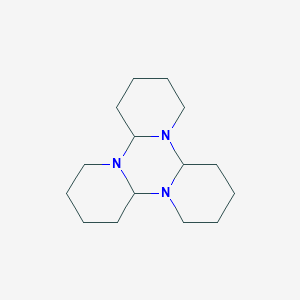

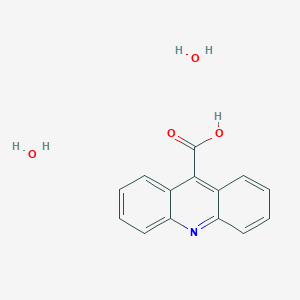

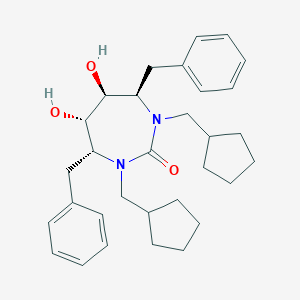

Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, also known as α-Tripiperideine, is a compound with the molecular formula C15H27N3 . It is a light yellow solid and is useful in organic synthesis .

Molecular Structure Analysis

The molecular structure of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene consists of 15 carbon atoms, 27 hydrogen atoms, and 3 nitrogen atoms . The molecular weight of this compound is 249.4 g/mol .Physical And Chemical Properties Analysis

Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene is a light yellow solid . It is soluble in dichloromethane .Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, such as Piperideine, trimer, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The derivatives of piperidine have been found to possess biologically active properties .

Synthesis of Organic Compounds

Due to the versatile reactivity of the piperidine ring, piperidine derivatives can be used as building blocks in the synthesis of different organic compounds . This includes substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Dehydrogenation Reactions

Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene has been used in dehydrogenation reactions . Specifically, it has been used in the dehydrogenation performance of dodecahydro-N-ethylcarbazole .

Hydrogen Storage

Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene has potential applications in hydrogen storage . This is particularly relevant for the development of a hydrogen economy, where efficient storage and transportation of hydrogen are key challenges .

Synthesis of Tetrahydropyridines

2,3,4,5-Tetrahydropyridine trimer is useful for the synthesis of tetrahydropyridines . These compounds have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents .

Antioxidative Properties

Tetrahydropyridines, such as 2,3,4,5-Tetrahydropyridine trimer, have antioxidative properties . This makes them potentially useful in the treatment of conditions associated with oxidative stress .

Safety And Hazards

The safety data sheet for Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene indicates that it has some hazards. The GHS symbol is GHS07, and the hazard statements include H319, H335, H302+H312+H332, and H315 . These statements suggest that the compound may cause eye irritation, may cause respiratory irritation, may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin irritation .

properties

IUPAC Name |

1,7,13-triazatetracyclo[12.4.0.02,7.08,13]octadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3/c1-4-10-16-13(7-1)17-11-5-2-9-15(17)18-12-6-3-8-14(16)18/h13-15H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOLZPGCABHTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C3CCCCN3C4CCCCN4C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200235 | |

| Record name | Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene | |

CAS RN |

522-33-8 | |

| Record name | Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 522-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of 2,3,4,5-Tetrahydropyridine trimer in organic synthesis?

A1: 2,3,4,5-Tetrahydropyridine trimer serves as a valuable reagent in organic synthesis for creating cyclic imines with conjugated exocyclic double bonds. This reaction proceeds through a condensation reaction with various aldehydes in methanol, yielding moderate to decent product yields. []

Q2: Can you provide an example of a pharmaceutical application using 2,3,4,5-Tetrahydropyridine trimer as a building block?

A2: Researchers utilized 2,3,4,5-Tetrahydropyridine trimer in the synthesis of (2-piperidinyl)ethanones as potential inhibitors of blood platelet aggregation. This involved a modified Schopf reaction with enolate magnesium salts of β-keto acids. One notable compound, (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, demonstrated promising inhibitory effects on ADP-induced platelet aggregation in vitro. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)